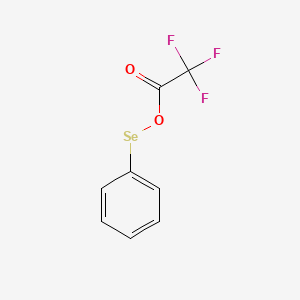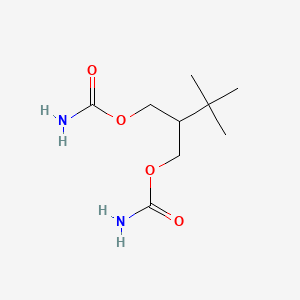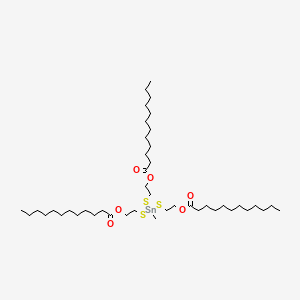
(Methylstannylidyne)tris(thioethylene) trilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylstannylidyne)tris(thioethylene) trilaurate is a complex organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a methylstannylidyne core bonded to three thioethylene groups, each of which is further esterified with lauric acid (dodecanoic acid). The unique structure of this compound imparts it with distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylstannylidyne)tris(thioethylene) trilaurate typically involves the reaction of methylstannylidyne chloride with thioethylene and lauric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate stannylidyne-thioethylene complexes, which are subsequently esterified with lauric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Methylstannylidyne)tris(thioethylene) trilaurate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The thioethylene groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives and sulfoxides.
Reduction: Lower oxidation state tin compounds and thiols.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
(Methylstannylidyne)tris(thioethylene) trilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Employed as a stabilizer in the production of plastics and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of (Methylstannylidyne)tris(thioethylene) trilaurate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cell growth. Additionally, its organotin core can interact with nucleic acids, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- (Methylstannylidyne)tris(thioethylene) triacetate
- (Methylstannylidyne)tris(thioethylene) tripalmitate
- (Methylstannylidyne)tris(thioethylene) tristearate
Uniqueness
(Methylstannylidyne)tris(thioethylene) trilaurate is unique due to its specific esterification with lauric acid, which imparts it with distinct hydrophobic properties and reactivity. Compared to its analogs, this compound exhibits enhanced stability and solubility in organic solvents, making it particularly useful in industrial applications.
Properties
CAS No. |
67859-62-5 |
|---|---|
Molecular Formula |
C43H84O6S3Sn |
Molecular Weight |
912.0 g/mol |
IUPAC Name |
2-[bis(2-dodecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/3C14H28O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;;/h3*17H,2-13H2,1H3;1H3;/q;;;;+3/p-3 |
InChI Key |
JGMFHVKIJWPIOD-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


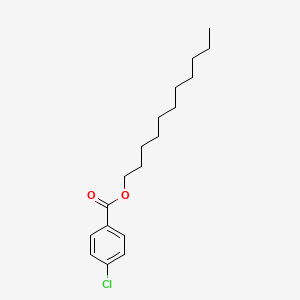


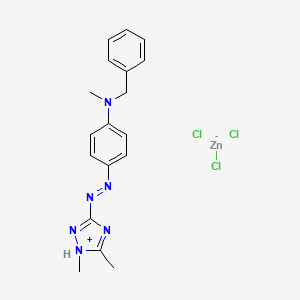
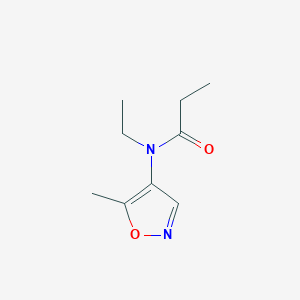

![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
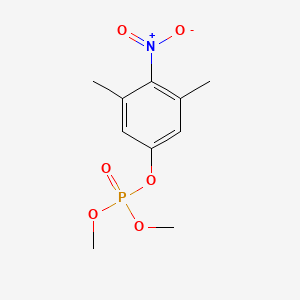
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)

![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
